3-Methoxy-5-[(4-methoxyphenyl)methanesulfonyl]-1,2,4-thiadiazole
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Overview
Description
3-Methoxy-5-[(4-methoxyphenyl)methanesulfonyl]-1,2,4-thiadiazole is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-[(4-methoxyphenyl)methanesulfonyl]-1,2,4-thiadiazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with 3-methoxy-1,2,4-thiadiazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-[(4-methoxyphenyl)methanesulfonyl]-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The methoxy and methanesulfonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-Methoxy-5-[(4-methoxyphenyl)methanesulfonyl]-1,2,4-thiadiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-[(4-methoxyphenyl)methanesulfonyl]-1,2,4-thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. Additionally, the methoxy groups can enhance the compound’s lipophilicity, allowing it to cross cellular membranes and reach intracellular targets. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 3-Methoxy-5-[(4-methoxyphenyl)methanesulfonyl]-1,2,4-thiadiazole is unique due to the presence of both methoxy and methanesulfonyl groups on the thiadiazole ring. This combination of functional groups can enhance its reactivity and potential applications in various fields. Additionally, the thiadiazole ring itself is a versatile scaffold that can interact with a wide range of biological targets, making this compound particularly valuable in medicinal chemistry and drug development.
Properties
CAS No. |
922504-53-8 |
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Molecular Formula |
C11H12N2O4S2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
3-methoxy-5-[(4-methoxyphenyl)methylsulfonyl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C11H12N2O4S2/c1-16-9-5-3-8(4-6-9)7-19(14,15)11-12-10(17-2)13-18-11/h3-6H,7H2,1-2H3 |
InChI Key |
RJCDOGGOIRCLJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CS(=O)(=O)C2=NC(=NS2)OC |
Origin of Product |
United States |
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